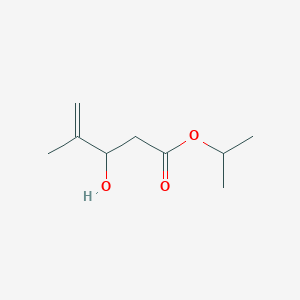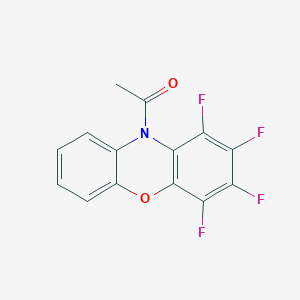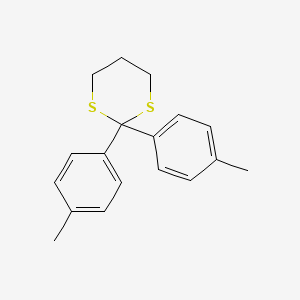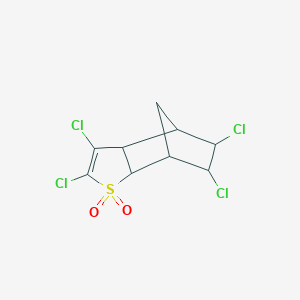![molecular formula C14H16ClN3 B14361620 1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole CAS No. 94361-37-2](/img/structure/B14361620.png)
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to a cyclopentyl ring, which is further linked to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the N-alkylation of 1,2,4-triazole with a suitable precursor such as 4-chlorophenylcyclopentylmethyl bromide. The reaction typically requires the use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and the presence of catalysts to facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This inhibition can affect various metabolic pathways, leading to the compound’s biological effects . Additionally, the phenyl and cyclopentyl groups may interact with other enzyme active sites, enhancing the compound’s potency and selectivity.
Comparaison Avec Des Composés Similaires
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol:
1,2,4-Triazole: A simpler triazole compound that serves as a core structure for many derivatives with diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
94361-37-2 |
|---|---|
Formule moléculaire |
C14H16ClN3 |
Poids moléculaire |
261.75 g/mol |
Nom IUPAC |
1-[[1-(4-chlorophenyl)cyclopentyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H16ClN3/c15-13-5-3-12(4-6-13)14(7-1-2-8-14)9-18-11-16-10-17-18/h3-6,10-11H,1-2,7-9H2 |
Clé InChI |
ZGNXRRVAYVDWLR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)

-lambda~5~-phosphane](/img/structure/B14361554.png)
![10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)](/img/structure/B14361557.png)

![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)




![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)


![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
